molecular formula C6H4BrClN2O B1530093 2-Bromo-3-chloroisonicotinamide CAS No. 1807123-18-7

2-Bromo-3-chloroisonicotinamide

Cat. No.: B1530093
CAS No.: 1807123-18-7
M. Wt: 235.46 g/mol
InChI Key: SDADWMMGKJAANT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloroisonicotinamide is a halogenated derivative of isonicotinamide, featuring bromine and chlorine substituents at the 2- and 3-positions of the pyridine ring, respectively. Halogenated pyridines and isonicotinic acid derivatives are commonly utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their stability and ability to participate in cross-coupling reactions .

Properties

CAS No.

1807123-18-7

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

2-bromo-3-chloropyridine-4-carboxamide

InChI

InChI=1S/C6H4BrClN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11)

InChI Key

SDADWMMGKJAANT-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(=O)N)Cl)Br

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 2-Bromo-3-chloroisonicotinamide, as inferred from their molecular frameworks, substituent patterns, and similarity scores (calculated based on structural alignment algorithms) :

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Similarity Score Substituents Functional Group
This compound Not provided N/A Br (C2), Cl (C3) Amide (CONH2)
5-Chloro-2-methylisonicotinic acid 88912-26-9 0.90 Cl (C5), CH3 (C2) Carboxylic acid (COOH)
2-Bromo-5-chloroisonicotinic acid 623585-74-0 0.85 Br (C2), Cl (C5) Carboxylic acid (COOH)
2-Amino-5-bromoisonicotinic acid 1000339-23-0 0.81 NH2 (C2), Br (C5) Carboxylic acid (COOH)
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 0.81 Br (C5), OH (C2) Carboxylic acid (COOH)

Key Findings:

Substituent Position and Reactivity: The 2-bromo-3-chloro configuration in the target compound may enhance electrophilic aromatic substitution (EAS) reactivity compared to analogs like 5-Chloro-2-methylisonicotinic acid (Cl at C5, CH3 at C2), where steric hindrance from the methyl group reduces reactivity . Halogen placement (e.g., Br at C2 vs. C5) significantly impacts electronic properties.

Functional Group Influence :

  • The amide group in this compound confers hydrogen-bonding capacity, enhancing solubility in polar solvents compared to carboxylic acid derivatives like 2-Bromo-5-chloroisonicotinic acid .
  • Carboxylic acid analogs (e.g., 5-Bromo-2-hydroxyisonicotinic acid) are more prone to decarboxylation under high temperatures, whereas the amide group in the target compound may offer greater thermal stability .

Biological and Industrial Applications: Amino-substituted analogs (e.g., 2-Amino-5-bromoisonicotinic acid) are frequently used as intermediates in antibiotic synthesis, whereas bromo-chloro derivatives like this compound may serve as precursors in kinase inhibitor development due to their halogen-mediated binding affinity . Hydroxy-substituted compounds (e.g., 5-Bromo-2-hydroxyisonicotinic acid) find applications in metal-organic frameworks (MOFs), whereas the target compound’s amide group could make it suitable for polymer functionalization .

Preparation Methods

Halogenation of Isonicotinic Acid Derivatives

Halogenation is a critical step to introduce bromine and chlorine atoms at the 2- and 3-positions of the pyridine ring. The regioselectivity is typically controlled by the electronic effects of substituents and reaction conditions.

  • Sequential Halogenation: Starting from isonicotinic acid or isonicotinamide, selective bromination and chlorination can be performed sequentially using appropriate halogenating agents such as N-bromosuccinimide (NBS) for bromination and sulfuryl chloride or chlorine gas for chlorination under controlled temperatures and solvents.

  • Direct Halogenation Using Mixed Halogen Reagents: Some methods employ reagents that can introduce both halogens in a one-pot reaction, but these require precise control to avoid polyhalogenation or undesired substitution.

Conversion to Isonicotinamide

Once the halogenated isonicotinic acid is obtained, it is converted to the corresponding amide:

  • Amidation Reaction: The carboxylic acid group is activated (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride) and then reacted with ammonia or ammonium salts to yield the isonicotinamide.

  • Direct Amidation: Alternatively, direct amidation using coupling agents such as EDCI or DCC in the presence of ammonia can be employed under mild conditions.

Purification and Isolation

  • The crude product is typically purified by recrystallization from suitable solvents such as ethanol, ethyl acetate, or aqueous mixtures.

  • Chromatographic techniques (e.g., column chromatography or preparative HPLC) may be used for high purity requirements.

Comparative Analysis with Related Compounds

  • 2-Bromo-3-fluorobenzoic acid Preparation : A patented method involves nitration, bromination, reduction, deamination, and hydrolysis steps starting from fluorobenzotrifluoride, using sulfuric acid as solvent and dibromohydantoin as bromination reagent. This method emphasizes mild, safe conditions and high yield, which can be adapted for isonicotinic acid derivatives with chlorine substitution.

  • 2-Chloro-3-bromoaniline Preparation : Patent CN113461538A describes preparation methods involving electrophilic substitution reactions, reduction, and purification steps for halogenated anilines, which are structurally related to isonicotinamide derivatives. These methods highlight the importance of reaction control to achieve regioselective halogenation and amide formation.

Summary of Key Preparation Method Insights

Aspect Details
Starting Material Isonicotinic acid or derivatives
Halogenation Strategy Sequential or selective halogenation using NBS for bromination and sulfuryl chloride for chlorination
Amidation Method Acid chloride intermediate formation followed by ammonia reaction or direct coupling
Reaction Conditions Mild temperatures (0–30 °C), controlled addition of reagents, inert solvents
Purification Techniques Recrystallization and chromatographic methods for high purity
Safety and Scalability Use of mild reagents and controlled conditions to ensure safety and scalability

Q & A

Basic: What are the key considerations for synthesizing 2-Bromo-3-chloroisonicotinamide with high yield and purity?

Methodological Answer:
Optimization of halogenation and condensation steps is critical. For bromo-chloro substitution, use regioselective catalysts (e.g., Pd-based catalysts for cross-coupling) and control reaction temperatures to minimize side products. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol can improve purity (>97%) . Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates, as moisture sensitivity is common in halogenated pyridine derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The bromine and chlorine substituents cause distinct splitting patterns (e.g., deshielding of adjacent protons). Compare with PubChem data for analogous compounds to validate assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 235.92). Fragmentation patterns help identify halogen loss (Br: ~80 Da; Cl: ~35 Da) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry by analyzing crystal structures, particularly for distinguishing between 2-bromo-3-chloro and positional isomers .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for halogenated isonicotinamide derivatives?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. To resolve:

Perform variable-temperature NMR to detect conformational equilibria.

Validate X-ray data with DFT calculations (e.g., Gaussian software) to compare theoretical and experimental bond angles/energies .

Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. For example, NOE correlations between bromine-adjacent protons and the amide group can clarify regiochemistry .

Advanced: What strategies are recommended for designing experiments to study the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer:

  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance nucleophilicity. Compare with non-polar solvents to assess steric effects.
  • Catalyst Screening : Evaluate Pd(0)/Pd(II) catalysts for Suzuki-Miyaura couplings. Bromine typically exhibits higher reactivity than chlorine in cross-coupling, but steric hindrance may alter selectivity .
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for bromine vs. chlorine substitution. Quench reactions at intervals and analyze via GC-MS .

Basic: What are the critical storage and handling protocols for this compound to prevent decomposition?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidative degradation. Use amber vials to block light-induced radical reactions .
  • Handling : Work in a glovebox or fume hood with <30% humidity. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis of the amide group .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic centers. Bromine typically has a higher electrophilicity index than chlorine, but steric maps (e.g., using Molinspiration) may reverse this trend in crowded systems .
  • Transition-State Modeling : Use software like Gaussian or ORCA to model activation energies for Pd-catalyzed couplings. Compare with experimental yields to validate predictions .
  • SAR Studies : Correlate computed electrostatic potentials (ESP) with experimental reactivity data to design derivatives with enhanced selectivity .

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